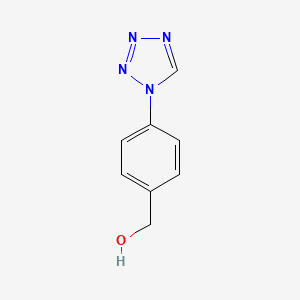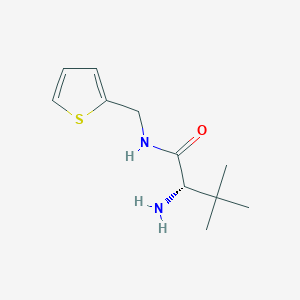
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including (2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it serves as a precursor for the synthesis of more complex thiophene derivatives. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide can be compared with other thiophene derivatives, such as 2-substituted benzo[b]thiophenes and benzothiophene derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological properties and applications.
Eigenschaften
Molekularformel |
C11H18N2OS |
|---|---|
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,3)9(12)10(14)13-7-8-5-4-6-15-8/h4-6,9H,7,12H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
ZKDNSAYSOKKVSS-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CS1)N |
Kanonische SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







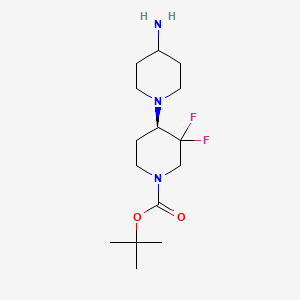

![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
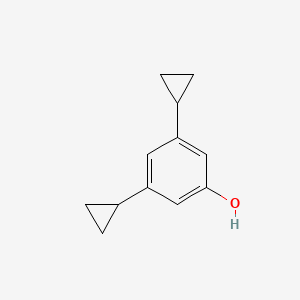
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)

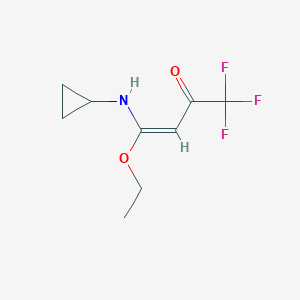
![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
